Cellohexose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

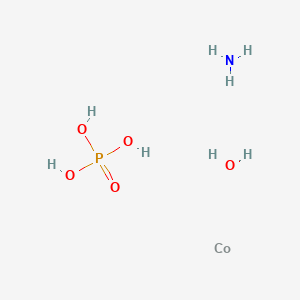

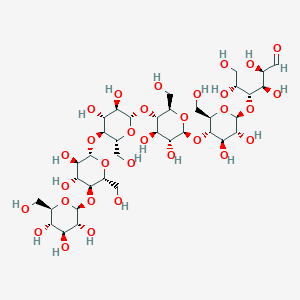

Cellohexose is a hexose sugar derived from cellulose, a polysaccharide that forms the structural component of plant cell walls It is composed of six glucose units linked by β-1,4-glycosidic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Cellohexose can be synthesized through the enzymatic hydrolysis of cellulose. The process involves the use of cellulases, which are enzymes that break down cellulose into smaller sugar units. The hydrolysis is typically carried out under mild conditions, such as a pH range of 4.8 to 5.5 and temperatures between 45°C to 50°C. The reaction is often facilitated by the presence of buffer solutions to maintain the optimal pH.

Industrial Production Methods: In industrial settings, this compound is produced through the bioconversion of lignocellulosic biomass. This involves pretreatment of the biomass to break down the lignin structure, followed by enzymatic hydrolysis using a cocktail of cellulases. The process is optimized to maximize the yield of this compound and other cellodextrins. The use of genetically engineered microorganisms that express high levels of cellulases is also a common approach to enhance production efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldonic acids.

Reduction: Reduction of this compound can yield sugar alcohols, such as sorbitol.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate. The reactions are typically carried out under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used. These reactions are usually performed under mild conditions to prevent degradation of the sugar.

Substitution: Reagents like acetic anhydride or alkyl halides are used for substitution reactions. The conditions vary depending on the desired derivative.

Major Products:

Oxidation: Aldonic acids, such as gluconic acid.

Reduction: Sugar alcohols, such as sorbitol.

Substitution: Various esters and ethers of this compound.

Scientific Research Applications

Cellohexose has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the enzymatic hydrolysis of cellulose and the mechanisms of cellulase action.

Biology: this compound serves as a substrate for studying the metabolic pathways of cellulolytic microorganisms.

Medicine: Research is being conducted on the potential use of this compound derivatives in drug delivery systems and as therapeutic agents.

Industry: this compound is used in the production of biofuels, biodegradable plastics, and other value-added products from lignocellulosic biomass.

Mechanism of Action

The mechanism of action of cellohexose primarily involves its interaction with cellulases. These enzymes bind to the this compound molecule and catalyze the hydrolysis of the β-1,4-glycosidic bonds, resulting in the release of glucose units. The process involves the formation of an enzyme-substrate complex, followed by the cleavage of the glycosidic bond and the release of the product. The molecular targets include the glycosidic bonds within the this compound molecule, and the pathways involved are those related to carbohydrate metabolism.

Comparison with Similar Compounds

Cellobiose: A disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond.

Cellotriose: A trisaccharide composed of three glucose units linked by β-1,4-glycosidic bonds.

Cellotetraose: A tetrasaccharide composed of four glucose units linked by β-1,4-glycosidic bonds.

Comparison: Cellohexose is unique due to its longer chain length compared to cellobiose, cellotriose, and cellotetraose. This longer chain length provides different physical and chemical properties, such as higher solubility and different reactivity patterns. Additionally, this compound serves as a better model compound for studying the hydrolysis of cellulose due to its closer resemblance to the cellulose polymer.

Properties

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMVHSOAUQHPSN-VXDFXQCISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2478-35-5 |

Source

|

| Record name | Cellohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.